methyl 5-(chlorosulfonyl)-1-methyl-1H-pyrrole-3-carboxylate methyl 5-(chlorosulfonyl)-1-methyl-1H-pyrrole-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 2137858-16-1
VCID: VC6560934
InChI: InChI=1S/C7H8ClNO4S/c1-9-4-5(7(10)13-2)3-6(9)14(8,11)12/h3-4H,1-2H3
SMILES: CN1C=C(C=C1S(=O)(=O)Cl)C(=O)OC
Molecular Formula: C7H8ClNO4S
Molecular Weight: 237.65

methyl 5-(chlorosulfonyl)-1-methyl-1H-pyrrole-3-carboxylate

CAS No.: 2137858-16-1

Cat. No.: VC6560934

Molecular Formula: C7H8ClNO4S

Molecular Weight: 237.65

* For research use only. Not for human or veterinary use.

methyl 5-(chlorosulfonyl)-1-methyl-1H-pyrrole-3-carboxylate - 2137858-16-1

Specification

CAS No. 2137858-16-1
Molecular Formula C7H8ClNO4S
Molecular Weight 237.65
IUPAC Name methyl 5-chlorosulfonyl-1-methylpyrrole-3-carboxylate
Standard InChI InChI=1S/C7H8ClNO4S/c1-9-4-5(7(10)13-2)3-6(9)14(8,11)12/h3-4H,1-2H3
Standard InChI Key OWUGAYLGZVEXNL-UHFFFAOYSA-N
SMILES CN1C=C(C=C1S(=O)(=O)Cl)C(=O)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Methyl 5-(chlorosulfonyl)-1-methyl-1H-pyrrole-3-carboxylate belongs to the pyrrole family, featuring a five-membered aromatic ring with one nitrogen atom. The chlorosulfonyl (-SO2_2Cl) group at the 5-position and the methyl ester (-CO2_2Me) at the 3-position are critical to its reactivity. The IUPAC name, methyl 5-chlorosulfonyl-1-methylpyrrole-3-carboxylate, reflects these substituents’ positions and functional groups.

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number2137858-16-1
Molecular FormulaC7H8ClNO4S\text{C}_7\text{H}_8\text{ClNO}_4\text{S}
Molecular Weight237.65 g/mol
Melting Point79–81°C (reported for isomer)
AppearanceWhite crystalline solid

The chlorosulfonyl group’s electron-withdrawing nature polarizes the pyrrole ring, enhancing its susceptibility to electrophilic aromatic substitution at electron-rich positions. This property is exploited in synthetic pathways to introduce additional functional groups.

Synthesis and Reaction Mechanisms

Synthetic Routes

The synthesis of methyl 5-(chlorosulfonyl)-1-methyl-1H-pyrrole-3-carboxylate typically involves multi-step sequences starting from pyrrole precursors. A common approach includes:

  • Pyrrole Ring Formation: Friedel-Crafts acylation or Wolff–Kishner reduction to install substituents .

  • Chlorosulfonation: Reaction with chlorosulfonic acid or NN-chlorosuccinimide (NCS) to introduce the -SO2_2Cl group .

  • Esterification: Methylation of carboxylic acid intermediates to yield the final ester .

For example, trichloroacetylpyrrole intermediates have been chlorinated using NCS at room temperature, achieving yields up to 61% after crystallization . Reaction conditions (e.g., solvent, temperature) significantly impact purity and efficiency, necessitating rigorous optimization.

Mechanistic Insights

The chlorosulfonyl group activates the pyrrole ring for electrophilic substitution. In one demonstrated pathway, fluorination of ethyl 5-methyl-1H-pyrrole-2-carboxylate with Selectfluor at 0°C yielded fluorinated derivatives, albeit with competing acetoxylation side reactions . Such findings underscore the importance of controlling reaction parameters to minimize byproducts.

Table 2: Representative Reaction Conditions

Reaction StepConditionsYield
Chlorination with NCSDichloromethane, r.t.61%
Fluorination with SelectfluorAcetonitrile/AcOH, 0°C4.5–6.5%

Applications in Organic Synthesis

Case Study: Inhibitor Synthesis

A PMC study demonstrated the conversion of halogenated pyrroles into gyrase inhibitors via:

  • Hydrolysis of methyl esters to carboxylic acids.

  • Acyl chloride formation using oxalyl chloride.

  • Amide coupling with amine nucleophiles .

This workflow could be adapted for methyl 5-(chlorosulfonyl)-1-methyl-1H-pyrrole-3-carboxylate to generate sulfonamide-based therapeutics.

HazardPrecautionary Measures
Skin ContactWear nitrile gloves; use fume hood
Eye ExposureSafety goggles; emergency eye wash
InhalationRespiratory protection in poorly ventilated areas

Thermal Stability

Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are recommended to assess decomposition risks during storage and handling.

Recent Research Developments

Advances in Halogenated Pyrrole Chemistry

Recent studies emphasize halogen-doped pyrroles for drug discovery. For instance, fluorinated pyrroles synthesized via electrophilic fluorination exhibit enhanced metabolic stability and binding affinity . Although chlorosulfonyl derivatives remain understudied, their potential in creating sulfonamide-linked bioactive molecules is significant.

Computational Modeling

Quantum mechanical calculations could predict reactive sites and optimize synthetic routes. For example, density functional theory (DFT) studies might elucidate the chlorosulfonyl group’s impact on aromaticity and charge distribution.

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